molecular formula C5H6N2O5 B12401099 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate

2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate

Cat. No.: B12401099
M. Wt: 177.09 g/mol
InChI Key: YXUZGLGRBBHYFZ-RYBQTAQPSA-N
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Preparation Methods

The synthesis of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate involves the incorporation of stable isotopes into the orotic acid molecule. One common method includes the use of labeled precursors in the synthetic pathway of orotic acid. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without altering the chemical structure of the compound .

Chemical Reactions Analysis

2,4-Dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and specific nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2,4-Dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate is widely used in scientific research, particularly in:

    Chemistry: Used as a reference standard in isotope-labeled studies to track metabolic pathways and reaction mechanisms.

    Biology: Employed in studies involving nucleotide metabolism and the synthesis of nucleic acids.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research where it helps in understanding DNA repair mechanisms.

    Industry: Applied in the production of labeled compounds for pharmaceutical research and development

Mechanism of Action

The mechanism of action of 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate involves its incorporation into metabolic pathways where it acts as a precursor or intermediate. The labeled isotopes allow for the tracking of the compound through various biochemical processes, providing insights into the molecular targets and pathways involved. This is particularly useful in studies of nucleotide synthesis and DNA repair mechanisms .

Comparison with Similar Compounds

Similar compounds to 2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate include:

The uniqueness of this compound lies in its stable isotope labeling, which provides a powerful tool for tracing and studying metabolic pathways with high precision .

Properties

Molecular Formula

C5H6N2O5

Molecular Weight

177.09 g/mol

IUPAC Name

2,4-dioxo-(213C,1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate

InChI

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i5+1,6+1,7+1;

InChI Key

YXUZGLGRBBHYFZ-RYBQTAQPSA-N

Isomeric SMILES

C1=C([15NH][13C](=O)[15NH]C1=O)C(=O)O.O

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O.O

Origin of Product

United States

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